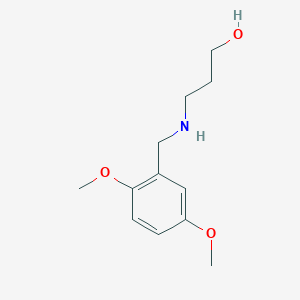

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

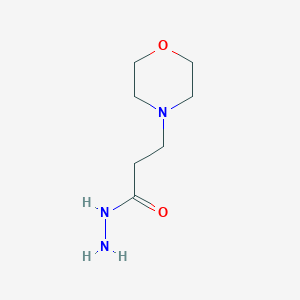

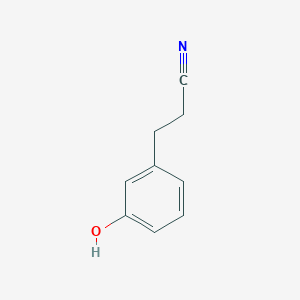

Übersicht

Beschreibung

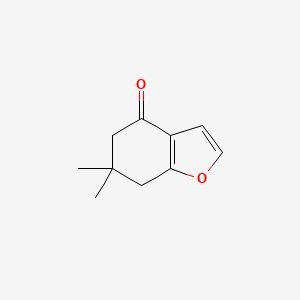

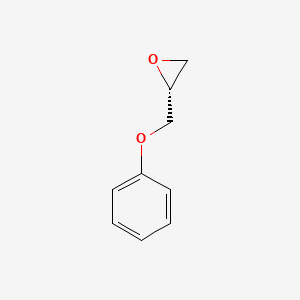

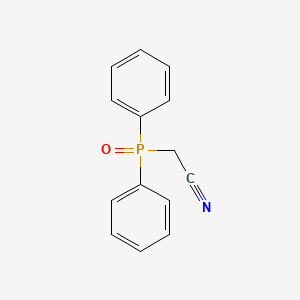

Synthesis Analysis

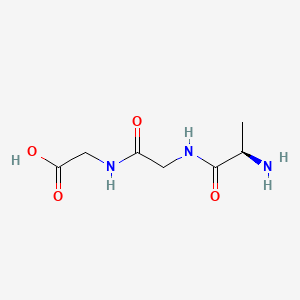

The synthesis of related compounds involves multiple steps, including protection reactions, bromination, and nucleophilic reactions. For instance, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, is achieved through these steps and confirmed by 1H NMR and HRMS . Similarly, the synthesis of beta-adrenergic blocking agents with heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols involves the introduction of heterocyclic moieties either on the aryl or amidic group . These methods could potentially be adapted for the synthesis of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol.

Molecular Structure Analysis

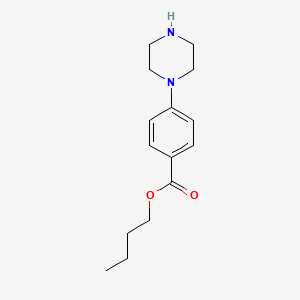

The molecular structure of compounds similar to this compound is characterized by the presence of aromatic rings, heterocyclic elements, and substituents that influence their conformation and reactivity. For example, the crystal structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate reveals a molecule with three different planes forming conjugated systems, which is determined by single-crystal X-ray diffraction . This suggests that the molecular structure of this compound would also exhibit specific conformational features due to its aromatic and heteroatomic components.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to this compound can be inferred from their functional groups and the reactions they undergo. For instance, the Bischler-Napieralski ring closure is used to synthesize 1-aralkyl-dihydro-2-benzazepines from N-acylated 3-(3,4-Dimethoxyphenyl)-propylamine . This indicates that the benzylamino group in the compound of interest may also participate in similar cyclization reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds provide valuable insights. For example, the beta-adrenergic blocking agents described in the papers exhibit potent activity and cardioselectivity in biological assays . The physical properties such as crystal structure, density, and molecular conformation of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate are well-characterized, which could be similar to those of this compound due to the presence of dimethoxy and benzylamino groups .

Wissenschaftliche Forschungsanwendungen

Quantitative Analysis in Forensic Toxicology

Die Verbindung wird bei der quantitativen Analyse von Designer-Drogen verwendet, insbesondere von 2,5-Dimethoxy-Amphetaminen und Phenethylaminen . Diese Substanzen ähneln strukturell Amphetaminen und haben oft unbekannte Gefahrenprofile. In der forensischen Toxikologie ist die genaue Quantifizierung solcher Verbindungen in biologischen Matrizen entscheidend, um Drogenmissbrauch und Vergiftungsfälle zu identifizieren.

Entwicklung Analytischer Methoden

Die Verbindung ist ein wichtiges Instrument bei der Entwicklung analytischer Methoden zum Nachweis synthetischer Phenethylamine . Diese Methoden sind sowohl für klinische als auch für Strafverfolgungszwecke unerlässlich, um das Vorhandensein und die Konzentration von Designer-Drogen in verschiedenen biologischen Proben zu überwachen.

Organische Synthese-Methodik

Forscher verwenden "3-(2,5-Dimethoxy-benzylamino)-propan-1-ol" in der Untersuchung der organischen Synthese-Methodik. Es ist an Reaktionen an der benzylischen Position beteiligt, die für den Aufbau komplexer organischer Moleküle unerlässlich sind .

Zukünftige Richtungen

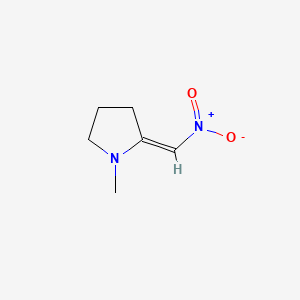

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,4-dimethoxybenzylamine, have been used to investigate the reactivity of various substances .

Mode of Action

Based on its structural similarity to other compounds, it may act as a nucleophile, participating in reactions that lead to the synthesis of various substances .

Biochemical Pathways

Similar compounds have been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem ugi/robinson-gabriel reaction sequence . This suggests that the compound could potentially influence pathways related to these reactions.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Similar compounds have been used in the synthesis of various substances, suggesting that this compound may also have a role in synthesis reactions .

Eigenschaften

IUPAC Name |

3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQVIZVEXGGGGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365892 |

Source

|

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40171-91-3 |

Source

|

| Record name | 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)